molecular formula C27H23N3OS B11453690 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11453690
M. Wt: 437.6 g/mol
InChI Key: JGWGIDULHWTSLP-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzyl halides, and thiols. The key steps may involve:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving substituted anilines and appropriate reagents.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrrolo[2,3-d]pyrimidine intermediate with 2-methylbenzyl thiol under suitable conditions.

    Methoxylation and phenylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 7-phenyl-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy, phenyl, and sulfanyl groups can confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C27H23N3OS

Molecular Weight

437.6 g/mol

IUPAC Name

7-(4-methoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C27H23N3OS/c1-19-8-6-7-11-21(19)17-32-27-25-24(20-9-4-3-5-10-20)16-30(26(25)28-18-29-27)22-12-14-23(31-2)15-13-22/h3-16,18H,17H2,1-2H3

InChI Key

JGWGIDULHWTSLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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